2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKWHPKNXOILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core
For example, the reaction of 2-aminothiophene with 2-chloro-4-phenoxypyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
[1,4]Oxathiino[2,3-d]pyrimidines
Derivatives such as 7-aryl[1,4]oxathiino[2,3-d]pyrimidines are synthesized from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) via a two-step sequence involving lithiation, sulfur incorporation, and phenacylbromide coupling. This method contrasts with the cyclocondensation approach used for 2-(methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine, highlighting divergent synthetic strategies for related scaffolds .
[1,4]Dithiino[2,3-d]pyrimidines
These compounds, first reported in 2019, are synthesized from DCSMP using carbon disulfide and alkyl halides.
TP3 (5-amino-N-tert-butyl-2-(methylsulfanyl)-4-(3-(nicotinamido)phenyl)thieno[2,3-d]pyrimidine-6-carboxamide)
TP3, a biologically active analogue, shares the 2-(methylsulfanyl)thieno[2,3-d]pyrimidine core but incorporates a nicotinamido-phenyl group and a tert-butyl carboxamide. Its synthesis involves multi-step functionalization, emphasizing the role of substituents in tuning pharmacological activity .
Steroidogenic Activity
TP3 and its analogues exhibit significant steroidogenic effects by activating adenylyl cyclase, increasing cAMP levels, and stimulating steroidogenic acute regulatory protein (StAR). This mechanism enhances testosterone synthesis in diabetic and aging rat models.
Antimicrobial Properties
N-substituted thieno[2,3-d]pyrimidin-4-ones, such as those with furanyl and carboxamide groups, demonstrate antimicrobial activity against pathogens like Staphylococcus aureus. The phenoxy group in this compound may confer distinct interactions with microbial targets compared to these derivatives .
Structural and Functional Data Table
Key Differences and Implications
- Synthetic Accessibility: The cyclocondensation route for this compound offers annulation efficiency, whereas DCSMP-based methods (e.g., for [1,4]oxathiino derivatives) prioritize stepwise functionalization .
- Bioactivity: TP3’s nicotinamido and carboxamide groups enhance receptor binding, whereas the phenoxy group in the target compound may favor lipid membrane penetration due to its hydrophobicity.
Biological Activity
2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities. This compound's structure features a thieno[2,3-d]pyrimidine core, a methylsulfanyl group at the 2-position, and a phenoxy group at the 4-position. Research indicates that derivatives of thienopyrimidines exhibit significant potential in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Targets : This compound has been shown to inhibit key proteins such as:
- Tyrosine kinases
- Extracellular regulated protein kinases (ERK)
- Phosphatidylinositol-3 kinase (PI3K)
- Cyclin-dependent kinases (CDK)
- Dihydrofolate reductase (DHFR)
- Mode of Action : The compound likely inhibits these targets by binding to their active sites or allosteric sites, disrupting normal signaling pathways and cellular processes .
Anticancer Properties
Research has indicated that compounds within the thienopyrimidine class, including this compound, exhibit promising anticancer activity. A study demonstrated that various thienopyrimidine derivatives had significant inhibitory effects against multiple cancer cell lines, including breast and prostate cancer cells .
- Case Study : In vitro studies revealed that this compound inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 1.54 to 3.36 μM .
Hormonal Modulation
This compound also acts as an antagonist at the luteinizing hormone (LH) receptor, leading to decreased testosterone production. Specifically, it inhibits testosterone production stimulated by human chorionic gonadotropin (hCG), suggesting potential applications in treating hormone-sensitive conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed using in silico models that predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies suggest favorable pharmacokinetic characteristics for further development .
Biochemical Pathways
The compound's interaction with the LH receptor indicates its involvement in steroidogenesis pathways. It may lead to alterations in hormonal signaling and metabolic processes within target tissues .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted thiophene precursors with thiourea derivatives under basic conditions (e.g., NaOH in ethanol). Modifications to the phenoxy or methylsulfanyl groups are achieved by nucleophilic substitution or cross-coupling reactions. For example, Santagati et al. (1995) demonstrated the use of thieno[2,3-d]pyrimidin-2,4-dione intermediates for functionalization . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >70% .
Q. How is the structural identity of this compound validated?
X-ray crystallography is the gold standard for confirming molecular structure. For instance, Ren-Jun Du et al. (2009) resolved the crystal structure of a related pyrimidine derivative, 2-methylsulfanyl-4-(3-pyridyl)pyrimidine, using single-crystal X-ray diffraction (space group P21/c, Z = 4) . Complementary methods include:
- NMR : H and C NMR to verify substituent positions (e.g., δ 2.5 ppm for methylsulfanyl protons).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 315.08).
Q. What in vitro biological activities have been reported for this compound?
Early studies highlight antimicrobial and kinase-inhibitory properties. Chambhare et al. (2003) observed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli for structurally similar thieno[2,3-d]pyrimidines . Recent work on pyridopyrimidine analogs (e.g., 7-(2-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine) demonstrated IC values <10 µM against cancer cell lines via kinase inhibition .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
For sterically hindered analogs (e.g., 4-(1,1-dimethylethyl) derivatives), microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields by 15–20% compared to conventional heating . Solvent optimization (e.g., DMF instead of ethanol) enhances solubility of bulky intermediates. Column chromatography with gradient elution (hexane/ethyl acetate 4:1 to 1:1) resolves closely related byproducts .
Q. What advanced analytical techniques address purity discrepancies in hydrophobic derivatives?
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; UV detection at 254 nm.
- DSC/TGA : Differentiate polymorphs by melting point (e.g., sharp endotherm at 185°C vs. broad at 170°C for amorphous forms).
- Elemental analysis : Acceptable C/H/N/S deviation ≤0.4% from theoretical values .
Q. How can solubility limitations in biological assays be mitigated?
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) maintains compound stability for ≥24 hours.
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves aqueous dispersion 10-fold .
- Pro-drug design : Introduce phosphate esters at the phenoxy group to enhance bioavailability .
Q. What structure-activity relationship (SAR) trends guide therapeutic potential?
Q. How are contradictions in biological data resolved (e.g., varying IC50_{50}50 values across studies)?
Discrepancies often arise from assay conditions. Standardize protocols:
Q. What considerations apply to in vivo pharmacokinetic studies?
- Dosing : 10 mg/kg (oral) or 5 mg/kg (IV) in murine models; monitor plasma concentrations via LC-MS/MS.
- Metabolite profiling : Major metabolites include sulfoxide derivatives (CYP3A4-mediated oxidation) .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration .
Q. How are computational methods used to identify molecular targets?
- Molecular docking : AutoDock Vina predicts binding to EGFR (ΔG = −9.2 kcal/mol) and CDK2 (ΔG = −8.7 kcal/mol) .
- MD simulations : GROMACS evaluates ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
